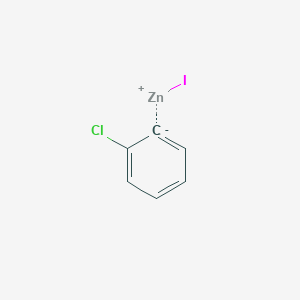

2-Chlorophenylzinc iodide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

chlorobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTCIUUTIPRDJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorophenylzinc Iodide

Direct Insertion of Zinc into Aryl Halides

The direct reaction of an aryl halide, in this case, a precursor to 2-chlorophenylzinc iodide, with metallic zinc is a heterogeneous process that is often sluggish. The efficiency of this oxidative addition is highly dependent on the reactivity of the zinc metal, which is often passivated by a surface layer of zinc oxide. Consequently, various activation methods have been developed to enhance the reactivity of the zinc surface and facilitate the insertion process.

Traditional Approaches and Advancements in Zinc Activation

Overcoming the inertness of commercially available zinc powder is critical for the successful synthesis of organozinc reagents. nih.gov Traditional and modern activation strategies aim to either clean the passivating oxide layer or generate a more reactive form of zinc.

One of the most effective methods for generating highly reactive zinc is the "Rieke zinc" protocol. nih.gov Rieke zinc is produced by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or sodium metal. nih.gov This process yields a highly porous and finely divided form of zinc with a large surface area, which exhibits significantly enhanced reactivity towards oxidative addition with organic halides. nih.gov

The high reactivity of Rieke zinc allows for the synthesis of organozinc reagents from a variety of precursors, including aryl iodides and bromides, and in some cases, even less reactive aryl chlorides. nih.govriekemetals.com For the preparation of this compound, the use of Rieke zinc can facilitate the reaction with 1-chloro-2-iodobenzene. The enhanced reactivity is attributed not only to the increased surface area but also to the presence of salt byproducts, such as lithium chloride, which can play a crucial role in the reaction mechanism. nih.govnih.gov

| Rieke Zinc Preparation and Reactivity | |

| Method | Reduction of ZnCl₂ with lithium naphthalenide or sodium metal. nih.gov |

| Key Feature | Highly porous, finely divided, high surface area zinc. nih.gov |

| Reactivity | Reacts with a broad range of organic halides, including aryl iodides. nih.govriekemetals.com |

| Byproduct Influence | Salt byproducts like LiCl can enhance reactivity. nih.govnih.gov |

Besides the use of Rieke zinc, several other chemical and mechanical methods are employed to activate commercial zinc dust. These methods are often more convenient for large-scale syntheses.

Common chemical activators include:

Iodine: A small amount of iodine can be used to etch the zinc surface, removing the oxide layer and creating a more reactive surface. organic-chemistry.org

1,2-Dibromoethane: This reagent reacts with zinc to form zinc bromide and ethene, exposing a fresh zinc surface. reddit.com

Trimethylsilyl chloride (TMSCl): TMSCl is another effective activating agent that can break down the oxide layer. nih.govreddit.com

Acids: Brief treatment with dilute acids like hydrochloric acid (HCl) can remove the passivating zinc oxide layer. youtube.com

Mechanical activation methods, such as ball milling, can also be employed to activate zinc. ucl.ac.uk This technique, known as mechanochemistry, involves the grinding of zinc metal, which continuously exposes fresh, unpassivated surfaces for reaction. ucl.ac.uk

| Zinc Activation Method | Activating Agent/Process | Mechanism of Action |

| Chemical | Iodine organic-chemistry.org | Etches the zinc surface, removing the oxide layer. |

| Chemical | 1,2-Dibromoethane reddit.com | Reacts to expose fresh zinc surface. |

| Chemical | Trimethylsilyl chloride (TMSCl) nih.govreddit.com | Breaks down the passivating oxide layer. |

| Chemical | Dilute HCl youtube.com | Dissolves the zinc oxide layer. |

| Mechanical | Ball Milling ucl.ac.uk | Continuously exposes fresh metal surfaces. |

Mechanistic Role of Lithium Chloride in Zinc Insertion

The addition of lithium chloride (LiCl) has been a significant breakthrough in the direct synthesis of organozinc reagents from unactivated zinc powder. organic-chemistry.org The presence of LiCl dramatically accelerates the formation of soluble organozinc species. organic-chemistry.org

The mechanism of LiCl's action involves two primary steps:

Oxidative Addition: The aryl halide reacts with the zinc surface to form a surface-bound organozinc intermediate. nih.govacs.org

Solubilization: Lithium chloride then facilitates the solubilization of these organozinc intermediates, breaking them away from the zinc surface and bringing them into the solution. nih.govacs.orgresearchgate.netacs.org

Optimization of Solvent Systems for Direct Zincation

The choice of solvent is critical for the successful formation of organozinc reagents. The solvent must be able to solvate the organozinc species and any additives, while remaining inert to the highly reactive reagents.

Ethereal solvents are the most commonly used media for the preparation of organozinc reagents.

Tetrahydrofuran (THF): THF is a widely used solvent for the LiCl-mediated direct insertion of zinc into aryl halides. organic-chemistry.org It effectively solvates the organozinc species and the lithium salts, promoting a homogeneous reaction environment. The use of THF in the presence of LiCl allows for the preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at room temperature or slightly elevated temperatures. organic-chemistry.org

1,2-Dimethoxyethane (DME): DME is another suitable ethereal solvent that can be used for the synthesis of arylzinc halides. mdpi.com Its bidentate nature can sometimes offer better stabilization of the organometallic species.

The combination of an appropriate ethereal solvent with an effective zinc activation method and the use of lithium chloride provides a powerful and versatile toolkit for the synthesis of this compound and other valuable organozinc reagents.

Other Aprotic Solvent Effects

The nature of the solvent plays a crucial role in the direct synthesis of arylzinc reagents. While tetrahydrofuran (THF) is a commonly employed solvent, particularly with the addition of activating agents like lithium chloride (LiCl), other polar aprotic solvents can also facilitate the reaction. Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) have been utilized, often in the context of transition-metal-catalyzed zinc insertion reactions.

The use of polar aprotic solvents can be advantageous as they can enhance the reactivity of zinc metal and stabilize the resulting organozinc species. For instance, in the cobalt-catalyzed synthesis of arylzinc compounds, DMF and acetonitrile have been shown to be effective solvents, allowing the reaction to proceed at room temperature. These solvents can coordinate to the zinc species, influencing their solubility and reactivity. However, it is important to note that ethereal solvents like THF can sometimes participate in side reactions catalyzed by zinc species, a problem that may be mitigated by using alternative solvents like 1,2-dimethoxyethane (DME) mdpi.com.

The selection of the aprotic solvent can significantly impact the reaction rate and yield. The table below summarizes the general effect of different aprotic solvents on the synthesis of arylzinc reagents, which can be extrapolated to the synthesis of this compound.

| Solvent | Typical Reaction Conditions | Observations |

| Tetrahydrofuran (THF) | Often used with LiCl activation | Well-established; can be prone to side reactions with acyl chlorides mdpi.com. |

| N,N-Dimethylformamide (DMF) | Room temperature with transition metal catalysis | Effective for catalyzed reactions; can also act as a ligand. |

| N-Methyl-2-pyrrolidone (NMP) | Room temperature with transition metal catalysis | Used in nickel-catalyzed zinc insertion into aryl sulfonates nih.gov. |

| Acetonitrile | Room temperature with transition metal catalysis | An alternative to DMF in cobalt-catalyzed preparations. |

| 1,2-Dimethoxyethane (DME) | Can be used as an alternative to THF | May reduce side reactions observed with THF mdpi.com. |

Transmetalation Routes to this compound

Transmetalation is a widely used and reliable method for the preparation of organozinc reagents from more reactive organometallic precursors, such as organolithium or Grignard reagents. This process involves the exchange of the metal component and is driven by the formation of the more thermodynamically stable and less reactive carbon-zinc bond.

From Organolithium Reagents

The preparation of this compound can be achieved by the reaction of 2-chlorophenyllithium with zinc iodide. The organolithium reagent is typically generated in situ by the deprotonation of 1-chloro-2-iodobenzene with a strong lithium base, such as n-butyllithium, or via a lithium-halogen exchange from a suitable precursor at low temperatures to avoid side reactions. Subsequent addition of a solution of anhydrous zinc iodide in an ethereal solvent like THF results in a rapid transmetalation to afford the desired this compound.

This method offers the advantage of starting from readily available precursors and allows for the preparation of a solution of the organozinc reagent with a well-defined stoichiometry. However, the high reactivity of organolithium reagents may limit the functional group tolerance of this approach, often necessitating very low reaction temperatures mdpi.com.

From Grignard Reagents

A more common and often more convenient transmetalation route involves the use of a Grignard reagent. 2-Chlorophenylmagnesium halide (bromide or chloride) can be prepared by the reaction of the corresponding 1-chloro-2-halobenzene with magnesium metal in an ethereal solvent. The subsequent addition of a solution of zinc iodide to the freshly prepared Grignard reagent leads to the formation of this compound.

This method is generally more tolerant of various functional groups compared to the organolithium route and is often used for the synthesis of functionalized arylzinc reagents. The presence of magnesium salts, which are byproducts of the reaction, can sometimes influence the reactivity of the resulting organozinc reagent.

Transition-Metal Catalyzed Synthesis of Arylzinc Reagents

The direct insertion of zinc into aryl halides can be sluggish, especially for less reactive aryl chlorides and bromides. The use of transition metal catalysts can significantly facilitate this process, allowing the reaction to proceed under milder conditions and with a broader substrate scope.

Cobalt-Catalyzed Zinc Insertion

Cobalt salts have emerged as effective catalysts for the synthesis of arylzinc reagents from aryl halides. In a typical procedure, an aryl halide is reacted with zinc dust in the presence of a catalytic amount of a cobalt salt, such as cobalt(II) bromide or cobalt(II) chloride. The reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile. The presence of a ligand, such as pyridine, can further enhance the catalytic activity.

This methodology has been successfully applied to the synthesis of various arylzinc halides, including the closely related 2-chlorophenyl zinc bromide from 2-bromochlorobenzene nih.gov. The reaction proceeds under mild conditions and represents a practical alternative to other methods. The generated arylzinc reagent can often be used in situ for subsequent cross-coupling reactions.

The table below provides a general overview of the conditions for cobalt-catalyzed arylzinc halide synthesis.

| Catalyst | Ligand | Solvent | Temperature | Yield |

| CoBr₂ | Pyridine | DMF or Acetonitrile | Room Temperature | Good to High |

| CoCl₂ | 2,2'-Bipyridine | THF | Room Temperature | Moderate to Good |

Nickel-Catalyzed Approaches

Nickel complexes are also potent catalysts for the formation of organozinc reagents from aryl halides and even aryl sulfonates nih.govd-nb.info. The catalytic cycle is believed to involve the reduction of a Ni(II) precursor to a more reactive Ni(0) species by zinc metal. This Ni(0) complex then undergoes oxidative addition to the aryl halide, followed by transmetalation with zinc to generate the arylzinc reagent and regenerate the nickel catalyst.

Nickel-catalyzed zinc insertion has been shown to be effective for a range of aryl electrophiles, including those that are typically unreactive under non-catalyzed conditions. The use of ligands such as diazadiene derivatives can further modulate the reactivity and selectivity of the nickel catalyst nih.govd-nb.info. While specific examples for the synthesis of this compound are not abundant in the literature, the general applicability of this method suggests its feasibility. This approach is particularly valuable for expanding the scope of accessible arylzinc reagents from readily available starting materials.

In-Situ Generation and Handling of this compound for Synthetic Operations

The in-situ generation of this compound is a widely employed strategy in synthetic chemistry, circumventing the need to isolate this moisture- and air-sensitive organometallic reagent. This approach involves the direct formation of the organozinc compound in the reaction vessel, where it is subsequently consumed by the desired electrophile. The primary method for the in-situ preparation of this compound is the direct oxidative addition of zinc metal to 2-chloroiodobenzene.

The success of this direct insertion method hinges on the activation of the zinc metal, as a passivating layer of zinc oxide on the surface can impede the reaction. Various activating agents and reaction conditions have been developed to facilitate the efficient generation of arylzinc halides.

A general and effective procedure for the synthesis of arylzinc iodides involves the use of activated zinc powder. The activation can be achieved through various methods, including the use of iodine or other activating agents. A common protocol involves the silver-catalyzed zinc insertion into the aryl iodide. This method has been demonstrated to be effective for a range of arylzinc iodides and can be adapted for the specific synthesis of this compound.

Table 1: Typical Reagents and Conditions for the In-Situ Generation of this compound

| Reagent/Parameter | Role/Condition | Typical Value/Compound |

| Starting Material | Aryl halide precursor | 2-Chloroiodobenzene |

| Metal | Forms the organometallic reagent | Zinc powder (activated) |

| Catalyst | Facilitates zinc insertion | Silver acetate |

| Ligand/Stabilizer | Stabilizes the organozinc species | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

| Solvent | Reaction medium | Anhydrous polar aprotic solvents (e.g., THF, DME) |

| Activation | Removes zinc oxide layer | Heating under vacuum, chemical activators |

| Atmosphere | Prevents degradation of the reagent | Inert (e.g., Argon, Nitrogen) |

The in-situ generation process typically begins with the activation of zinc powder. This is often accomplished by flame-drying the zinc under vacuum to remove moisture. Following this, the addition of a catalytic amount of an activating agent like silver acetate can be employed. The reaction is carried out in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME), under an inert atmosphere of argon or nitrogen.

Upon activation of the zinc, the 2-chloroiodobenzene is introduced to the reaction mixture. The insertion of zinc into the carbon-iodine bond is facilitated by the catalyst and leads to the formation of this compound. To enhance the stability and solubility of the generated organozinc reagent, a stabilizing ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is often added. The presence of TMEDA can prevent the disproportionation of the organozinc reagent and improve its reactivity in subsequent coupling reactions.

Table 2: Illustrative In-Situ Generation Protocol

| Step | Procedure | Purpose |

| 1. Zinc Activation | Flame-dry zinc powder under vacuum in the reaction flask. | To remove moisture and surface oxides. |

| 2. Catalyst Addition | Add a catalytic amount of silver acetate under an inert atmosphere. | To facilitate the oxidative addition of zinc. |

| 3. Solvent Addition | Introduce anhydrous solvent (e.g., THF) to the flask. | To provide a medium for the reaction. |

| 4. Precursor Addition | Add 2-chloroiodobenzene to the reaction mixture. | The source of the 2-chlorophenyl group. |

| 5. Stabilizer Addition | Introduce TMEDA to the mixture. | To stabilize the formed organozinc reagent. |

| 6. Reaction | Stir the mixture at room temperature or with gentle heating until the formation of the organozinc reagent is complete. | To allow for the oxidative addition to proceed. |

| 7. Subsequent Reaction | The solution of in-situ generated this compound is then ready for use in the desired synthetic operation (e.g., Negishi coupling). | To utilize the reactive organometallic species. |

Handling of In-Situ Generated this compound:

Due to the inherent sensitivity of organozinc reagents to oxygen and moisture, all manipulations involving the in-situ generated this compound must be carried out using standard air-free techniques, such as Schlenk line or glovebox methods. The solvent used must be rigorously dried and degassed prior to use.

Once generated, the solution of this compound is typically used immediately in the subsequent synthetic step. The concentration of the generated reagent can be estimated based on the initial amount of the limiting reagent (2-chloroiodobenzene), assuming complete conversion. For more precise applications, the concentration of the organozinc solution can be determined by titration with a standard solution of iodine prior to its use.

The primary application of in-situ generated this compound is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. In these reactions, the organozinc reagent acts as the nucleophilic partner, transferring the 2-chlorophenyl group to an electrophilic substrate. The choice of catalyst, ligands, and reaction conditions for the subsequent coupling step is crucial for achieving high yields and selectivity.

Mechanistic Investigations of 2 Chlorophenylzinc Iodide Reactivity

Fundamental Reactivity Profiles of Arylzinc Iodides

Arylzinc iodides belong to the broader class of organozinc halides (RZnX), which have carved out a significant niche in synthetic chemistry. Their utility stems from a balanced reactivity profile that combines sufficient nucleophilicity to participate in key bond-forming steps with a high degree of functional group tolerance, a feature not shared by more reactive organometallic counterparts.

Influence of Halide Counterions on Reaction Pathways

The halide counterion (X in ArZnX) is not a mere spectator; it plays a crucial role in modulating the reagent's structure, stability, and reactivity, particularly in the rate-determining transmetalation step of cross-coupling cycles. For arylzinc halides, the reactivity trend is generally found to be I > Br > Cl.

| Arylzinc Halide (ArZnX) | Relative Zn-C Bond Length | Effect on Transmetalation Rate |

|---|---|---|

| ArZnCl | Shortest | Slowest |

| ArZnBr | Intermediate | Intermediate |

| ArZnI | Longest | Fastest |

Data derived from mechanistic studies indicating that a longer Zn-C bond, influenced by the halide counterion, accelerates the rate of transmetalation. researchgate.net

Detailed Studies of Catalytic Cycles in Cross-Coupling Reactions

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is a cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Addition to Metal Catalysts

The catalytic cycle begins with the active Pd(0) catalyst. The first step involves the oxidative addition of the organic electrophile (e.g., an aryl halide, Ar'-X) to the metal center. In this process, the palladium inserts into the carbon-halide bond, changing its oxidation state from Pd(0) to Pd(II) and forming a new organopalladium(II) complex (Ar'-Pd-X). wikipedia.org

The rate of oxidative addition is highly dependent on the nature of the halide leaving group, following the established trend of bond strength: C-I < C-Br < C-Cl. Consequently, aryl iodides are the most reactive substrates, followed by bromides, while chlorides are the least reactive and often require more specialized, highly active catalysts to react efficiently. wikipedia.org

Transmetalation Kinetics and Thermodynamics

Following oxidative addition, the transmetalation step occurs. This involves the transfer of the organic group from zinc to the palladium center, displacing the halide. The 2-chlorophenylzinc iodide transfers its 2-chlorophenyl group to the Ar'-Pd-X complex, forming a diorganopalladium(II) intermediate (Ar'-Pd-Ar) and a zinc salt byproduct (ZnIX).

This step is frequently the rate-determining step of the entire catalytic cycle. nih.gov Kinetic investigations have provided quantitative data on this crucial process. For example, in a nickel-catalyzed oxidative coupling, the rate constants for transmetalation were measured for various arylzinc reagents, with values ranging from 0.04 to 0.31 M⁻¹s⁻¹. The activation enthalpy (ΔH‡) for the transmetalation of phenylzinc chloride was determined to be 14.6 kcal/mol. nih.gov These studies confirm that the structure of the arylzinc reagent has a direct and measurable impact on the reaction kinetics. The process is generally thermodynamically favorable, driven by the formation of a stable zinc salt. However, research has also revealed complexities, such as the potential for a second, undesired transmetalation step that can lead to homocoupling products. researchgate.netnih.gov

| Kinetic Parameter | Value | Reaction Context |

|---|---|---|

| Rate Constants (k) | 0.04 - 0.31 M⁻¹s⁻¹ | Transmetalation of various arylzinc reagents in a Ni-catalyzed oxidative coupling. nih.gov |

| Activation Enthalpy (ΔH‡) | 14.6 kcal/mol | Transmetalation of Phenylzinc chloride (PhZnCl). nih.gov |

Role of Intermediates and Transition States

The course of a chemical reaction is dictated by the energies of the intermediates and transition states along the reaction pathway. In reactions involving this compound, such as Negishi cross-coupling, the mechanism involves a series of intermediates, including oxidative addition, transmetalation, and reductive elimination steps.

The precise structure of the organozinc reagent in solution can be complex, involving equilibria between different species (e.g., monomeric, dimeric, and Schlenk equilibrium). The presence of salts like lithium chloride can significantly influence these equilibria and, consequently, the reactivity of the organozinc reagent by breaking up aggregates and forming more reactive monomeric species. researchgate.net

Computational Chemistry and Spectroscopic Characterization of Reaction Intermediates

Modern analytical techniques, including computational chemistry and spectroscopy, are invaluable tools for elucidating reaction mechanisms. While direct spectroscopic or computational studies on this compound are not prevalent in the provided search results, the methodologies applied to other organozinc reagents are directly relevant.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the stereochemical and regiochemical outcomes of reactions. For example, computational studies have been employed to investigate the role of LiCl in accelerating zinc insertion reactions, providing a rationale for its beneficial effect. researchgate.net Such studies could, in principle, be applied to understand the specific reactivity of this compound.

Spectroscopic Characterization: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for identifying and characterizing reactive intermediates. nih.govnih.gov ¹H and ¹³C NMR can provide structural information about organozinc species in solution, although the dynamic nature of these reagents can sometimes lead to broad signals. nih.govresearchgate.net Mass spectrometry, particularly electrospray ionization (ESI-MS), can be used to detect charged intermediates in catalytic cycles, providing snapshots of the species involved in the reaction. nih.gov

Table 2: Spectroscopic and Computational Tools for Mechanistic Investigation

| Technique | Information Gained | Relevance to this compound |

| NMR Spectroscopy | Structure and dynamics of organozinc species in solution. | Characterization of the reagent and its complexes with ligands or solvents. |

| Mass Spectrometry | Detection of charged intermediates in catalytic cycles. | Identification of transient species in cross-coupling reactions. |

| DFT Calculations | Energies of intermediates and transition states, reaction pathways. | Prediction of selectivity and understanding of ligand and substrate effects. |

Despite a comprehensive search for scholarly articles and research data specifically detailing the catalytic applications of this compound in carbon-carbon bond formation, no specific examples or detailed research findings pertaining to this exact compound within the requested reaction frameworks could be located. The scientific literature provides extensive information on palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, with a wide variety of arylzinc halides. However, specific studies focusing on this compound, with the detailed reaction conditions, yields, and substrate scopes required to populate the requested article structure, were not found.

General methodologies for the reactions outlined are well-established for other arylzinc reagents. For instance, the Negishi coupling is a powerful tool for the formation of C-C bonds between organozinc compounds and organic halides, catalyzed by nickel or palladium complexes. Similarly, acylative cross-coupling reactions provide a direct route to ketone synthesis. However, without specific data for this compound, a detailed and scientifically accurate article adhering to the strict outline provided cannot be generated.

Therefore, this article cannot be completed as requested due to the absence of specific research findings for the compound "this compound" in the specified catalytic applications.

Catalytic Applications of 2 Chlorophenylzinc Iodide in Carbon Carbon Bond Formation

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling, are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. illinois.edu In these reactions, an organozinc reagent, such as 2-chlorophenylzinc iodide, transfers its organic group to an organic halide in the presence of a nickel catalyst.

While specific studies detailing the extensive use of this compound in nickel-catalyzed couplings are not broadly reported in publicly available research, the general mechanism and utility of arylzinc halides in Negishi couplings are well-established. The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst.

A general representation of a nickel-catalyzed Negishi coupling involving an arylzinc iodide is shown below:

Table 1: Representative Nickel-Catalyzed Negishi Coupling

| Aryl Halide (Ar-X) | Organozinc Reagent | Ni-Catalyst | Ligand | Solvent | Product (Ar-Ar') |

| Aryl Iodide/Bromide/Chloride | This compound | Ni(acac)₂ | PPh₃ | THF | 2-Chloro-1,1'-biphenyl derivatives |

Note: This table represents a general scheme, and specific conditions and yields would vary based on the substrates and reaction parameters.

Rhodium-Catalyzed Organic Transformations

Rhodium catalysts offer unique reactivity in organic synthesis, and while less common than palladium or nickel for simple cross-couplings, they are employed in a variety of other transformations. The application of this compound in rhodium-catalyzed reactions has been noted, particularly in the synthesis of arylmethanes and related structures.

For instance, this compound can participate in rhodium-catalyzed cross-coupling reactions with methyl halides to produce 2-chlorotoluene derivatives. A similar transformation with (iodomethyl)trimethylsilane can yield (2-chlorobenzyl)trimethylsilane. These reactions highlight the ability of rhodium catalysts to facilitate the formation of sp²-sp³ carbon-carbon bonds using organozinc reagents. The general transformation can be depicted as:

Ar-ZnI + R-X --(Rh catalyst)--> Ar-R

While detailed mechanistic studies and extensive substrate scope investigations for these specific rhodium-catalyzed reactions involving this compound are not widely available in the literature, they represent a potentially valuable synthetic methodology.

Copper-Mediated/Catalyzed Reactions

Copper catalysts are well-known for their utility in a range of organic transformations, including conjugate additions and sulfenylation reactions.

Conjugate Additions

Copper-catalyzed conjugate addition (or Michael addition) of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the formation of a Gilman-type cuprate or a related organocopper species in situ, which then adds to the β-position of the Michael acceptor.

While the use of organozinc reagents in copper-catalyzed conjugate additions is a known methodology, specific examples detailing the application of this compound are scarce in the scientific literature. Generally, arylzinc reagents can be transmetalated with a copper(I) salt to form the active copper nucleophile. The reaction would proceed as follows:

Table 2: General Scheme for Copper-Catalyzed Conjugate Addition

| Michael Acceptor | Organozinc Reagent | Copper Catalyst | Solvent | Product |

| α,β-Unsaturated Ketone/Ester | This compound | CuI, CuCN, etc. | THF, Et₂O | β-(2-Chlorophenyl) Ketone/Ester |

Note: This table illustrates the general transformation. Specific substrates and conditions would be required to determine the efficacy of this compound in this reaction.

Sulfenylation Reactions

Copper-catalyzed sulfenylation reactions provide a direct route to aryl sulfides. A notable method involves the copper(I) iodide-promoted sulfenylation of organozinc reagents with arylsulfonyl chlorides in the presence of triphenylphosphine. nih.gov This reaction is proposed to proceed through the formation of an aryl radical from the organozinc reagent.

Although this study focused on phenylzinc bromide and other arylzinc bromides, the methodology is expected to be applicable to this compound. The reaction is advantageous due to its mild conditions and tolerance of various functional groups.

Table 3: Copper-Promoted Sulfenylation of Arylzinc Reagents

| Arylzinc Reagent | Arylsulfonyl Chloride | Copper Source | Additive | Product |

| Aryl-ZnBr | Ar'-SO₂Cl | CuI | PPh₃ | Aryl-S-Ar' |

Data extrapolated from a study on arylzinc bromides. nih.gov It is anticipated that this compound would behave similarly.

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. A significant application involving a close analog of this compound is the Mannich-like multicomponent synthesis of the antiplatelet agent (±)-clopidogrel and the related compound ticlopidine. nih.govsemanticscholar.org

In this synthesis, 2-chlorophenylzinc bromide is utilized as a key nucleophile. The reaction involves the combination of 2-chlorophenylzinc bromide, an alkyl glyoxylate, and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. While the reported research specifies the use of the bromide derivative, the analogous reaction with this compound is expected to proceed similarly, given the comparable reactivity of organozinc bromides and iodides in such additions.

The successful application of the organozinc reagent in this complex transformation underscores its utility in generating molecular complexity in a single step.

Table 4: Multicomponent Synthesis of Clopidogrel Analogue using 2-Chlorophenylzinc Bromide

| Amine | Aldehyde Component | Organozinc Reagent | Product |

| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Ethyl glyoxylate | 2-Chlorophenylzinc bromide | Ethyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate |

This data is for the bromide analog of the subject compound. nih.gov

Radical Reactions Initiated by Organozinc Compounds

While organozinc compounds are primarily known for their utility in polar, two-electron reactions, they can also be involved in radical processes. The initiation of radical reactions by organozinc species, however, is more commonly associated with dialkylzinc compounds rather than arylzinc halides. For instance, dimethylzinc, in the presence of air, can act as a radical initiator.

There is a lack of specific research detailing radical reactions initiated by this compound. In general, the carbon-zinc bond in arylzinc halides is more stable and less prone to homolytic cleavage compared to their dialkylzinc counterparts. However, under certain conditions, such as photolysis or in the presence of a suitable initiator, single-electron transfer (SET) processes involving arylzinc reagents could potentially lead to the formation of aryl radicals. These radicals could then participate in various radical-mediated transformations, such as additions to alkenes or cyclization reactions. Further research is needed to explore the potential of this compound in the realm of radical chemistry.

Advanced Strategies and Emerging Research Directions with 2 Chlorophenylzinc Iodide

Functional Group Compatibility and Tolerance in Complex Syntheses

A significant advantage of organozinc reagents, including 2-chlorophenylzinc iodide, is their remarkable tolerance for a wide variety of functional groups. researchgate.netsigmaaldrich.com This characteristic is crucial in the synthesis of complex molecules, as it often eliminates the need for cumbersome protection and deprotection steps, leading to more efficient and atom-economical synthetic routes. organicreactions.org

The carbon-zinc bond, having a highly covalent character, is generally unreactive towards moderately polar electrophiles such as esters, ketones, and nitriles. organicreactions.org This inherent chemoselectivity allows for the precise targeting of desired reaction sites within a multifunctional molecule. Research has demonstrated the successful application of organozinc reagents in the presence of sensitive functionalities like aldehydes, anilines, phenols, and carboxylic acids. researchgate.net The compatibility extends to halides, cyano, trifluoromethyl, and sulfone groups. researchgate.net

The choice of preparative route for the organozinc reagent can play a significant role in its reactivity and stability. sigmaaldrich.com For instance, the use of highly active "Rieke Zinc" allows for the direct reaction with aryl bromides or chlorides, tolerating sensitive groups like nitriles, esters, amides, ethers, sulfides, and ketones. sigmaaldrich.com This contrasts with methods requiring the use of more reactive organolithium or Grignard reagents, which are often incompatible with such functionalities. sigmaaldrich.com

Table 1: Functional Group Tolerance in Reactions Involving Organozinc Reagents

| Functional Group | Compatibility | Reference |

|---|---|---|

| Esters | High | researchgate.netsigmaaldrich.comorganicreactions.org |

| Ketones | High | researchgate.netsigmaaldrich.comorganicreactions.org |

| Nitriles | High | researchgate.netsigmaaldrich.comorganicreactions.org |

| Amides | High | sigmaaldrich.com |

| Aldehydes | Moderate to High | researchgate.net |

| Phenols | Moderate to High | researchgate.net |

| Carboxylic Acids | Moderate to High | researchgate.net |

| Halides (Cl, Br) | High | researchgate.net |

| Sulfones | High | researchgate.net |

| Ethers | High | sigmaaldrich.com |

This broad functional group tolerance makes this compound and related organozinc reagents invaluable tools for the late-stage functionalization of complex intermediates in total synthesis and medicinal chemistry. wikipedia.orgchem-station.com

Development of Highly Selective and Efficient Catalytic Systems

The success of cross-coupling reactions involving this compound heavily relies on the catalytic system employed. Palladium and nickel complexes are the most common catalysts, and extensive research has been dedicated to developing ligands that enhance their activity, selectivity, and stability. wikipedia.org

Palladium catalysts are generally favored for their high chemical yields and broad functional group tolerance. wikipedia.org Ligands play a crucial role in modulating the reactivity of the metal center. For example, the use of biarylphosphine ligands like SPhos has been shown to be highly efficient for the Negishi coupling of aryl halides, including ortho-substituted examples. researchgate.netsemanticscholar.org In some cases, the combination of a palladium source like Pd₂(dba)₃ with SPhos in a 1:2 molar ratio creates an excellent precatalyst. researchgate.netsemanticscholar.org Other effective ligands include various phosphines such as P(o-tol)₃ and electron-rich, bulky phosphines like tBu₃P. researchgate.netnih.gov

Nickel catalysts, while sometimes less tolerant of functional groups, offer a cost-effective alternative and can exhibit unique reactivity. wikipedia.org Nickel-N-heterocyclic carbene (NHC) complexes have shown efficiency in the Negishi coupling of aryl chlorides. organic-chemistry.org

The choice of solvent and additives can also significantly impact the reaction outcome. For instance, in certain copper-catalyzed Negishi couplings, the addition of lithium chloride was found to be critical for enhancing the reactivity of the organozinc species. organic-chemistry.org Similarly, N-methylimidazole has been identified as a key additive for achieving high stereo- and chemoselectivity in the palladium-catalyzed cross-coupling of alkenyl iodides and bromides with alkyl zinc iodides. nih.gov

Table 2: Examples of Catalytic Systems for Negishi Cross-Coupling Reactions

| Catalyst/Precatalyst | Ligand | Additive | Application | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | SPhos | - | Coupling of aryl halides with organozinc reagents | researchgate.netsemanticscholar.org |

| Pd(OAc)₂ | CPhos | - | Coupling of secondary alkylzinc reagents with heteroaryl halides | nih.gov |

| PdCl₂(Amphos)₂ | N-methylimidazole | - | Stereo- and chemoselective coupling of alkenyl halides | nih.gov |

| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | - | Aryl-aryl cross-coupling | wikipedia.org |

Ongoing research focuses on developing more active, stable, and versatile catalyst systems that can operate under milder conditions and with lower catalyst loadings, further expanding the applicability of this compound in synthesis. organic-chemistry.org

Integration with Photoredox Catalysis

A burgeoning area of research is the integration of organozinc chemistry with photoredox catalysis. This dual catalytic approach utilizes visible light to generate reactive radical intermediates from stable precursors, which can then participate in cross-coupling reactions under mild conditions. rsc.orgusc.gal This strategy opens up new avenues for bond formation that are often complementary to traditional transition-metal-catalyzed methods.

The general principle involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a reaction component. This can lead to the formation of radical ions which can then interact with the organozinc reagent and a transition metal catalyst (often nickel or palladium) in a synergistic catalytic cycle. nih.gov

This approach has been successfully applied to various transformations. For instance, the combination of photoredox catalysis with nickel has enabled the cross-coupling of organoboron reagents with aryl bromides. nih.gov While direct examples specifically involving this compound are still emerging, the principles are broadly applicable to organozinc reagents.

The advantages of this integrated approach include:

Mild Reaction Conditions: Reactions can often be carried out at room temperature, increasing functional group tolerance.

Novel Reactivity: It allows for the generation of reactive intermediates that are not easily accessible through traditional thermal methods.

Sustainability: The use of visible light as a renewable energy source is an attractive feature from a green chemistry perspective.

The development of new photocatalysts with tailored redox potentials and excited-state lifetimes is a key focus of current research, aiming to broaden the scope and efficiency of these dual catalytic systems. nih.gov The combination of photoredox and Lewis base catalysis has also been explored, demonstrating the potential for modulating catalytic cycles to achieve desired transformations under mild conditions. rsc.org

Mechanistic Insights into Catalyst Deactivation and Longevity

Understanding the mechanisms of catalyst deactivation is crucial for optimizing reaction conditions and improving the longevity of the catalytic system. In palladium-catalyzed cross-coupling reactions, several deactivation pathways can occur. For instance, the formation of inactive palladium black or stable bridging halide dimers can reduce the concentration of the active catalyst. nih.govmit.edu

In the context of C-N cross-coupling reactions of aryl iodides, it has been shown that sodium iodide, a byproduct of the reaction, can have a significant inhibitory effect. nih.govmit.edu This inhibition is thought to occur through the binding of iodide to a Pd(II) intermediate, potentially forming a less reactive palladium ate complex. mit.edu This can slow down key steps in the catalytic cycle, such as amine binding or reductive elimination. mit.edu One strategy to overcome this is to use a solvent system in which the iodide byproduct is insoluble, effectively removing it from the reaction medium. nih.govmit.edu

The choice of ligand also plays a critical role in catalyst stability. Bulky, electron-rich biarylphosphine ligands can promote the formation of monomeric, highly active catalytic species and retard the formation of inactive dimers. mit.edu

A deeper understanding of these fundamental mechanistic steps, from reagent formation to the intricacies of the catalytic cycle and deactivation pathways, is essential for the rational design of more robust and efficient catalytic systems for reactions involving this compound. nih.govresearchgate.net

Future Perspectives in Aryl Organozinc Chemistry and this compound Research

The field of aryl organozinc chemistry, with this compound as a key representative, is poised for significant growth. Several emerging research directions are expected to further enhance the utility of these reagents in organic synthesis.

One promising area is the development of more sustainable and economical catalytic systems. This includes the exploration of catalysts based on earth-abundant and less toxic metals like copper and iron as alternatives to palladium. organic-chemistry.orgnih.govrsc.org Ligand-free systems and reactions that can be performed in greener solvents or even under solvent-free conditions are also highly desirable.

The scope of asymmetric catalysis involving organozinc reagents is another area of active research. nih.gov While significant progress has been made in the catalytic asymmetric addition of dialkylzinc reagents to aldehydes, the development of general and highly enantioselective methods for aryl-, vinyl-, and alkynylzinc additions remains a challenge. nih.gov New chiral ligands and catalytic systems are needed to control the stereochemistry of C-C bond formation, enabling the synthesis of a wider range of chiral, biologically active molecules.

Furthermore, the integration of organozinc chemistry with other modern synthetic technologies, such as flow chemistry and microwave-assisted synthesis, holds great promise for accelerating reaction rates, improving yields, and enabling high-throughput screening of reaction conditions. semanticscholar.org Microwave irradiation, for example, has been shown to promote the direct cross-coupling of phenol (B47542) derivatives with arylzinc reagents in short reaction times without the need for a catalyst or ligand. semanticscholar.org

Finally, continued mechanistic studies will be crucial for uncovering new reactivity patterns and for the rational design of next-generation catalysts and reagents. escholarship.orgresearchgate.net A deeper understanding of the structure and reactivity of organozinc species in solution, the role of additives, and the elementary steps of catalytic cycles will undoubtedly lead to new and powerful synthetic methodologies. The continued evolution of aryl organozinc chemistry will ensure that reagents like this compound remain at the forefront of modern organic synthesis.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-chlorophenylzinc iodide, and how can purity be ensured?

Methodological Answer:

this compound is typically synthesized via transmetallation or direct insertion of zinc into 2-chloroiodobenzene under inert atmospheres (e.g., argon). A common protocol involves reacting 2-chloroiodobenzene with activated zinc dust in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–25°C). Purity is ensured by monitoring reaction progress via GC-MS or NMR spectroscopy. Post-synthesis, the solution (0.5M in THF) should be filtered to remove unreacted zinc and stored under inert conditions to prevent oxidation . Quantifying residual halides via titration (e.g., Volhard method) or ion chromatography further validates purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR in deuterated THF to confirm ligand coordination and absence of organic impurities.

- FT-IR : Detection of Zn–C and Zn–I vibrational modes (~450–550 cm).

- Elemental Analysis : Quantification of Zn and I content to validate stoichiometry.

- X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD provides structural confirmation, though air sensitivity requires specialized handling .

Advanced: How can reaction mechanisms involving this compound in cross-coupling reactions be elucidated?

Methodological Answer:

Mechanistic studies require a combination of kinetic profiling, isotopic labeling, and computational modeling. For example:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Transient Absorption Spectroscopy : Monitor intermediates in real-time, as demonstrated in perovskite charge-transfer studies .

- DFT Calculations : Simulate transition states and energy barriers for oxidative addition/reductive elimination steps. Contradictions in proposed mechanisms (e.g., single-electron vs. two-electron pathways) can be resolved by correlating experimental activation energies with computed values .

Advanced: How should researchers address discrepancies in catalytic activity data for this compound in organometallic reactions?

Methodological Answer:

Discrepancies often arise from variations in:

- Solvent Coordination Effects : THF purity (e.g., peroxide content) can alter zinc reactivity. Use freshly distilled THF and characterize solvent interactions via NMR .

- Substrate Stoichiometry : Deviations in Zn:substrate ratios impact catalytic cycles. Perform systematic kinetic studies with controlled stoichiometries.

- Ambient Contamination : Trace oxygen or moisture degrades organozinc species. Use glovebox techniques and validate inert conditions via Schlenk line manometry . Statistical tools (e.g., ANOVA) help distinguish experimental noise from systemic errors .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Air Sensitivity : Conduct all manipulations under inert gas (argon/nitrogen) using Schlenk lines or gloveboxes.

- THF Hazards : Avoid peroxide formation by storing THF over molecular sieves and testing for peroxides monthly.

- Waste Disposal : Quench residual zinc with ethanol before neutralizing with dilute HCl. Follow institutional guidelines for heavy metal waste .

Advanced: How can computational modeling optimize the use of this compound in asymmetric synthesis?

Methodological Answer:

- Ligand Design : Use molecular docking software (e.g., AutoDock) to screen chiral ligands for enhanced enantioselectivity.

- Reaction Pathway Mapping : Employ density functional theory (DFT) to predict stereochemical outcomes of nucleophilic additions.

- Machine Learning : Train models on existing datasets (e.g., Cambridge Structural Database) to predict crystal packing effects on reactivity . Validate predictions with experimental enantiomeric excess (ee) measurements via chiral HPLC .

Basic: How can researchers ensure reproducibility in synthetic procedures for this compound?

Methodological Answer:

- Protocol Standardization : Document exact reaction conditions (e.g., cooling rates, stirring speeds).

- Batch Consistency : Characterize multiple batches via elemental analysis and compare NMR spectra.

- Open Data Sharing : Publish raw spectral data and crystallographic files (e.g., CIF) in supplementary materials to enable peer validation .

Advanced: What strategies resolve contradictory data on the thermal stability of this compound in polymer composites?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Perform under controlled atmospheres to differentiate decomposition pathways (e.g., ligand loss vs. Zn aggregation).

- In Situ XRD : Monitor structural changes during heating to identify metastable phases.

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies for degradation steps. Discrepancies may arise from polymer matrix interactions, necessitating surface analysis via XPS or TEM .

Basic: What are the primary applications of this compound in current academic research?

Methodological Answer:

- Cross-Coupling Reactions : Suzuki-Miyaura and Negishi couplings for biaryl synthesis.

- Polymer Chemistry : As a initiator for controlled radical polymerization (e.g., ATRP).

- Material Science : Precursor for zinc oxide nanostructures via sol-gel processes. Recent studies highlight its role in hybrid perovskite interfaces, though this requires further validation .

Advanced: How can researchers design experiments to probe the ligand exchange dynamics of this compound?

Methodological Answer:

- Stopped-Flow Spectroscopy : Measure rapid ligand substitution rates in millisecond timescales.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities for competing ligands (e.g., phosphines vs. amines).

- Multinuclear NMR : Use or probes to track ligand exchange equilibria. Data contradictions are minimized by correlating thermodynamic (ITC) and kinetic (stopped-flow) datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.